(4S)-4-azaniumyl-5-phenylpentanoate
Description
(4S)-4-azaniumyl-5-phenylpentanoate is a chiral organic compound characterized by a pentanoate backbone with a protonated amino group (azaniumyl) at the C4 position and a phenyl substituent at the C5 position. Its molecular formula is C₁₁H₁₄NO₂⁻, reflecting the deprotonated carboxylate group. This compound’s structural features—a charged amino group and aromatic phenyl ring—suggest applications in medicinal chemistry, particularly in designing prodrugs or enzyme-targeted therapies.
Properties
IUPAC Name |
(4S)-4-azaniumyl-5-phenylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBAOHLJWLYLQE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CCC(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-azaniumyl-5-phenylpentanoate can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid. Another method is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer, leaving the desired (4S) enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-azaniumyl-5-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylpyruvate.
Reduction: Reduction reactions can convert it into phenylethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used in substitution reactions to introduce different functional groups.
Major Products
Oxidation: Phenylpyruvate
Reduction: Phenylethylamine
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
(4S)-4-azaniumyl-5-phenylpentanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: It serves as a precursor for the biosynthesis of neurotransmitters and other biologically active molecules.
Medicine: It is studied for its potential therapeutic effects in treating conditions like depression and chronic pain due to its role in neurotransmitter synthesis.
Industry: It is used in the production of artificial sweeteners like aspartame and in the formulation of dietary supplements.
Mechanism of Action
The mechanism of action of (4S)-4-azaniumyl-5-phenylpentanoate involves its conversion into various neurotransmitters through enzymatic pathways. The amino acid is first hydroxylated to form L-tyrosine, which is then further converted into L-DOPA, dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the body’s response to stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes the structural and physicochemical properties of (4S)-4-azaniumyl-5-phenylpentanoate and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents | Stereochemistry |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₄NO₂⁻ | 208.24 | Azaniumyl, carboxylate, phenyl | Phenyl at C5 | 4S |
| (3S,4S)-3-hydroxy-4-amino-5-phenylpentanoic acid | C₁₁H₁₅NO₃ | 209.24 | Hydroxyl, amino, carboxylic acid | Phenyl at C5, hydroxyl at C3 | 3S,4S |
| (4S)-5-(3,5-dihydroxyphenyl)-4-hydroxypentanoic acid | C₁₁H₁₄O₅ | 226.23 | Hydroxyl (×2), carboxylic acid | 3,5-dihydroxyphenyl at C5 | 4S |
| BOC-(3S,4S)-4-amino-3-hydroxy-5-(4'-benzoxyphenyl)pentanoic acid | C₂₃H₂₇NO₆ | 413.47 | BOC-protected amino, hydroxyl, carboxylic acid | 4'-benzoxyphenyl at C5 | 3S,4S |
Solubility and Polarity
- This compound: The protonated amino group and carboxylate ion enhance water solubility compared to neutral analogs. However, the phenyl group introduces hydrophobicity, balancing solubility for membrane penetration .
- (4S)-5-(3,5-dihydroxyphenyl)-4-hydroxypentanoic acid: The dihydroxyphenyl group significantly elevates hydrogen-bonding capacity, favoring interactions with polar biological targets (e.g., enzymes or receptors) .
- BOC-protected analog: The tert-butoxycarbonyl (BOC) group masks the amino group, increasing lipophilicity and stability against enzymatic degradation, which is advantageous for prodrug design .
Reactivity and Metabolic Stability
- The azaniumyl group in the target compound may participate in ionic interactions with negatively charged residues in proteins, enhancing binding affinity. In contrast, the hydroxyl groups in analogs like the dihydroxyphenyl derivative could undergo phase II metabolism (e.g., glucuronidation), altering pharmacokinetics .
- The BOC-protected amino group in the analog from delays metabolic deamination, prolonging systemic circulation .
Stereochemical Impact
- The 4S configuration in the target compound and its analogs is critical for chiral recognition in biological systems. For example, the (3S,4S) diastereomer in ’s compound may exhibit distinct binding modes to enzymes compared to the (4S)-configured target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
